molecular formula C18H17FN2O2 B4816847 N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4816847
M. Wt: 312.3 g/mol
InChI Key: UKPQYKVMBYBFQE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a pyrrolidine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl-substituted aromatic compound and a suitable alkylating agent.

    Formation of the Carboxamide and Ketone Functional Groups: The carboxamide and ketone functional groups can be introduced through a series of oxidation and amidation reactions using suitable reagents and conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and high-purity reagents. The process may include steps such as:

    Batch or Continuous Flow Synthesis: Depending on the scale of production, the synthesis can be carried out in batch reactors or continuous flow reactors to ensure efficient and consistent production.

    Purification and Isolation: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

    Quality Control: The final product is subjected to rigorous quality control tests, including spectroscopic and chromatographic analysis, to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions using suitable nucleophiles or electrophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; electrophiles such as alkyl halides or acyl halides.

Major Products Formed:

    Oxidation Products: Corresponding carboxylic acids, ketones, or aldehydes.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Corresponding substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.

    Modulation of Gene Expression: The compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-fluorophenyl)-2-(3-methylphenyl)acetamide: This compound has a similar structure but lacks the pyrrolidine ring and the ketone functional group.

    N-(2-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a similar structure but contains a different substitution pattern on the aromatic ring.

    N-(2-chlorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom.

Uniqueness: The unique combination of the fluorophenyl group, methylphenyl group, pyrrolidine ring, carboxamide, and ketone functional groups in this compound makes it distinct from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it of interest in various fields of research and industry.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-5-4-6-14(9-12)21-11-13(10-17(21)22)18(23)20-16-8-3-2-7-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPQYKVMBYBFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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